Methyl 2-({[(4-methoxyphenoxy)acetyl]carbamothioyl}amino)benzoate
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Overview
Description
Methyl 2-({[(4-methoxyphenoxy)acetyl]carbamothioyl}amino)benzoate is a complex organic compound with the molecular formula C17H17NO5. This compound is known for its unique chemical structure, which includes a methoxyphenoxy group, an acetyl group, and a carbamothioyl group attached to a benzoate moiety. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-({[(4-methoxyphenoxy)acetyl]carbamothioyl}amino)benzoate typically involves multiple steps. One common method starts with the reaction of 4-methoxyphenol with chloroacetic acid to form 4-methoxyphenoxyacetic acid. This intermediate is then reacted with thionyl chloride to produce 4-methoxyphenoxyacetyl chloride. The next step involves the reaction of this intermediate with methyl anthranilate in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[(4-methoxyphenoxy)acetyl]carbamothioyl}amino)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenoxy group or the benzoate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy or benzoate derivatives.
Scientific Research Applications
Methyl 2-({[(4-methoxyphenoxy)acetyl]carbamothioyl}amino)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-({[(4-methoxyphenoxy)acetyl]carbamothioyl}amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{[(4-methoxyphenoxy)acetyl]amino}benzoate
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((4-methoxyphenoxy)methyl)aniline
Uniqueness
Methyl 2-({[(4-methoxyphenoxy)acetyl]carbamothioyl}amino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C18H18N2O5S |
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Molecular Weight |
374.4 g/mol |
IUPAC Name |
methyl 2-[[2-(4-methoxyphenoxy)acetyl]carbamothioylamino]benzoate |
InChI |
InChI=1S/C18H18N2O5S/c1-23-12-7-9-13(10-8-12)25-11-16(21)20-18(26)19-15-6-4-3-5-14(15)17(22)24-2/h3-10H,11H2,1-2H3,(H2,19,20,21,26) |
InChI Key |
MMSYLVKHCRBRET-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CC=CC=C2C(=O)OC |
Origin of Product |
United States |
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